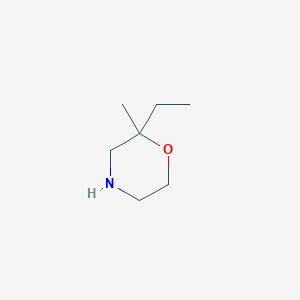

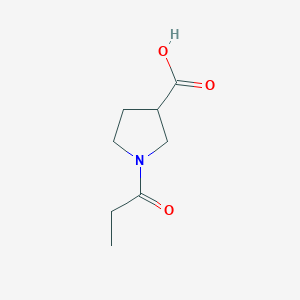

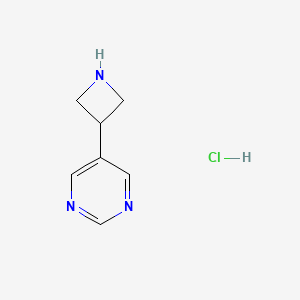

N,1-dimethyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

“N,1-dimethyl-1H-pyrazole-3-carboxamide” is a pyrazole derivative . Pyrazole derivatives are known for their rich biological activity and are found in many pharmaceuticals and bioactive compounds . They have been studied for their antiproliferative effects on cancer cells, kinase inhibition, and DNA-binding interaction .

Synthesis Analysis

The synthesis of this compound derivatives involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives are characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The structure includes a pyrazole ring, which is an important structural motif found in many pharmaceuticals and bioactive compounds .Chemical Reactions Analysis

The chemical reactions of this compound derivatives involve DNA-binding interactions . A DNA minor groove binding model was developed, and the binding energy was predicted for the compounds . The binding ability was determined by the electronic absorption spectroscopy under physiological conditions for the compounds, and further verified by viscosity measurement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are characterized using various techniques such as NMR, IR spectroscopy, and mass spectroscopy .Aplicaciones Científicas De Investigación

Synthesis Methods and Structural Analysis

- Synthesis Approaches: A novel approach to synthesize related compounds like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine has been developed, enhancing the methods of preparation and structural characterization using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

- Molecular Docking and Structure Elucidation: Detailed molecular docking studies and structure elucidation of designer drugs with highly substituted pyrazole skeletons, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, have been performed using advanced spectroscopic techniques (Girreser et al., 2016).

Applications in Biology and Chemistry

- DNA Binding and Cytotoxicity Studies: Bis-pyrazoles derived from similar compounds have been synthesized and their interactions with DNA investigated through molecular docking and absorption spectroscopy, showing promising cytotoxicity against various cancer cell lines (Reddy et al., 2017).

- Antimicrobial Activities: Synthesis of derivatives like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antimicrobial activities against various bacteria and yeasts have been explored, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Şahan et al., 2013).

Pharmaceutical Research

- Cancer Treatment Studies: Compounds with pyrazole-3-carboxamide structures have been synthesized and tested for their anticancer activities, with some showing high activity against leukemia and other cancer cell lines. This underscores their potential in developing novel anticancer therapies (Ahsan, 2012).

- Receptor Binding and Molecular Modeling: Research into the affinity of pyrazole-3-carboxamides for cannabinoid receptors has been conducted, with findings suggesting their potential as therapeutic agents in treating conditions like obesity (Yan et al., 2010).

Mecanismo De Acción

Background: Indole Derivatives

Indole, also known as benzopyrrole, contains a benzenoid nucleus and exhibits aromatic properties. It possesses ten π-electrons (two from the lone pair on nitrogen and eight from double bonds), making it aromatic. Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization . The indole scaffold appears in various synthetic drug molecules and plays a crucial role in binding to multiple receptors, making it valuable for drug development.

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including:

- Antiviral Activity : Certain indole derivatives have shown inhibitory effects against viruses. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated antiviral activity against influenza A .

- Antifungal Activity : Although we’re discussing pyrazoles, it’s worth noting that indazole (a related heterocyclic compound) has been associated with antifungal properties .

- Anticancer Activity : Some indole derivatives act as MEK inhibitors, potentially inhibiting cancer cell growth .

- Antioxidant, Antimicrobial, and Antitubercular Activities : Indole derivatives have been investigated for their potential in these areas .

Direcciones Futuras

The future directions in the study of N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives involve further exploration of their biological activities and potential applications in drug discovery . There is a great demand for novel antitumor agents that selectively act on the target with high potency and less toxicity . Therefore, these compounds could be potential lead compounds for developing novel anticancer agents .

Análisis Bioquímico

Biochemical Properties

. For instance, some pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines .

Cellular Effects

N,1-dimethyl-1H-pyrazole-3-carboxamide may have various effects on cells. Some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may influence cell division and growth

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that pyrazoles can interact with various biomolecules, potentially influencing gene expression and enzyme activity

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may have long-term effects on cellular function .

Propiedades

IUPAC Name |

N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-9(2)8-5/h3-4H,1-2H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRZUDFHMWTVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)

![3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-](/img/structure/B3376766.png)

![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3376779.png)

![2-[(2S)-oxolan-2-yl]acetic acid](/img/structure/B3376780.png)